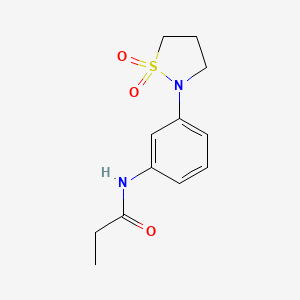

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

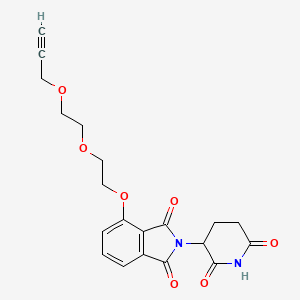

Vue d'ensemble

Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” belongs to a class of compounds known for their broad chemical and biological applications. The interest in these compounds arises from their structural uniqueness, which enables a wide range of chemical reactions and biological activities. This introduction sets the stage for a deeper exploration into the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves several key steps, including condensation reactions, treatment with hydrazine, and subsequent reactions to form pyrazole derivatives. For instance, Patel and Dhameliya (2010) described the synthesis of similar compounds through facile condensation with aromatic aldehydes, followed by reactions with hydrazine to yield pyrazole derivatives, showcasing the versatility of these molecules in chemical synthesis (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl ring, which significantly influences their chemical behavior. Zanotti et al. (1980) demonstrated the structure and stereochemistry of a related 2-amino-oxazolidinone through X-ray crystal analysis, highlighting the importance of this structural motif (Zanotti et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds with the isothiazolidinone moiety are diverse, including base-catalyzed reactions leading to oxazolidinones and interactions with electrophiles to form chiral hexahydro-4-pyrimidinones and oxazolidines. Hajji et al. (2002) explored the chemoselective reactions of similar compounds, providing insight into the reactivity and potential transformations of these molecules (Hajji et al., 2002).

Applications De Recherche Scientifique

Antibacterial Activity

A study by Jang et al. (2004) synthesized a series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with diversified N-substituents, including thioamide, dithiocarbamate, and thiocarbamate, and evaluated them as antibacterial agents against MRSA and VRE resistant Gram-positive strains. The compounds showed potent in vitro activity but were less active in vivo compared to linezolid, suggesting potential for further development as antibacterial agents (Jang et al., 2004).

Anticancer Activity

Research by Kumar et al. (2009) focused on the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. A series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives were synthesized and showed promising cytotoxicity against human cancer cell lines, including ovarian and oral cancers. This highlights the potential of these derivatives in anticancer drug design (Kumar et al., 2009).

Anti-inflammatory and Immunomodulatory Activity

A study by Humar et al. (2008) explored the immunomodulatory effects of thionamides, related to the chemical structure of interest, which demonstrated anti-inflammatory properties through inhibition of the NF-κB pathway. These findings suggest the potential use of such compounds in developing new anti-inflammatory drugs (Humar et al., 2008).

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNLDVYZMOLXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)